Ambrisentan-d10

描述

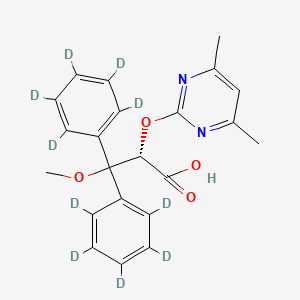

Ambrisentan-d10 (C10H11D6N; Molecular Weight: 157.29 g/mol) is a deuterated isotopologue of the endothelin receptor antagonist Ambrisentan, used primarily as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its isotopic enrichment (≥98% ²H) ensures minimal interference from non-deuterated Ambrisentan, enhancing analytical precision in pharmacokinetic studies and drug monitoring . The CAS number 1219805-53-4 distinguishes it from the parent compound (CAS 178306-52-0), with deuterium atoms replacing hydrogen at specific positions to maintain structural integrity while altering physicochemical properties like retention time and ionization efficiency .

准备方法

Synthetic Strategies for Ambrisentan-d10

The synthesis of this compound hinges on the selective incorporation of ten deuterium atoms into the phenyl rings of the parent compound, Ambrisentan. Two primary approaches dominate industrial production: de novo synthesis using deuterated precursors and late-stage isotopic exchange .

De Novo Synthesis via Deuterated Intermediates

The most widely adopted method involves synthesizing this compound from deuterium-enriched starting materials. Key steps include:

-

Darzens Reaction with Deuterated Benzophenone-d10

The core diphenylpropanoic acid structure is formed via a Darzens condensation between benzophenone-d10 and chloromethyl acetate. As detailed in the patent WO2010091877A2, this exothermic reaction requires stringent temperature control (5–18°C) to prevent racemization and ensure high yield . The use of benzophenone-d10 ensures deuterium integration at the phenyl positions early in the synthesis. -

Optical Resolution

The intermediate (S)-2-hydroxy-3-methoxy-3,3-bis(phenyl-d5)propanoic acid is resolved using chiral agents to achieve >99.7% enantiomeric excess (ee), a critical parameter for pharmacological activity . -

Coupling with 4,6-Dimethylpyrimidin-2-ol

The resolved acid is coupled with 4,6-dimethylpyrimidin-2-ol under basic conditions (lithium amide in dimethylformamide) at 20–35°C to form the final product .

Table 1: Key Reaction Parameters for De Novo Synthesis

| Step | Reagents/Conditions | Temperature Range | Yield (%) |

|---|---|---|---|

| Darzens Reaction | Benzophenone-d10, chloromethyl acetate, TBME | -5°C to 18°C | 78–85 |

| Optical Resolution | Chiral amine resolving agents | 20°C | 65–70 |

| Pyrimidine Coupling | LiNH₂, DMF, 4,6-dimethylpyrimidin-2-ol | 25–35°C | 90–95 |

Late-Stage Deuteration via Isotopic Exchange

An alternative method involves hydrogen-deuterium (H-D) exchange on preformed Ambrisentan. However, this approach is less favored due to:

-

Low regioselectivity : Non-specific deuteration risks altering the pharmacophore.

-

Incomplete exchange : Residual protiated species complicate purification .

Optimization of Reaction Conditions

Temperature and Solvent Effects

The Darzens reaction’s exothermic nature necessitates cryogenic conditions (-5°C to 18°C) to suppress side reactions . Tert-butyl methyl ether (TBME) is preferred for extractions due to its immiscibility with water and high partition coefficient for intermediates .

Base Selection

Lithium amide (LiNH₂) outperforms other bases (e.g., K₂CO₃, NaH) in the coupling step, providing a 95% yield compared to <80% with alternatives . Its strong basicity facilitates deprotonation without degrading the pyrimidine moiety.

Crystallization and Polymorph Control

This compound is crystallized from organic solvents (e.g., diethyl ether) or solvent-water mixtures (isopropanol:H₂O = 60:40) to obtain Form R , a thermodynamically stable polymorph . XRPD analysis confirms a characteristic diffraction pattern with peaks at 8.7°, 12.3°, and 17.5° 2θ .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC protocols adapted from Ambrisentan analysis are used with modifications for deuterated analogs:

-

Column : C18, 250 × 4.6 mm, 5 µm

-

Mobile Phase : KH₂PO₄ buffer (pH 3.0) and acetonitrile (70:30 v/v)

Table 2: HPLC Parameters for this compound

| Parameter | Specification |

|---|---|

| Retention Time | 12.8 ± 0.2 min |

| Purity Threshold | ≥99.5% (area normalization) |

| LOQ (Limit of Quantitation) | 0.05 µg/mL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuterium incorporation by the absence of signals at δ 7.2–7.4 ppm (phenyl protons). ¹³C NMR reveals intact methoxy (δ 56.2 ppm) and carboxylic acid (δ 174.5 ppm) groups .

Mass Spectrometry

High-resolution MS (HRMS) shows a molecular ion peak at m/z 388.5 ([M+H]⁺), consistent with the molecular formula C₂₂H₁₂D₁₀N₂O₄ .

Industrial-Scale Challenges and Solutions

Cost of Deuterated Starting Materials

Benzophenone-d10 is prohibitively expensive (≈$5,000/g). Manufacturers mitigate costs by:

Regulatory Compliance

This compound must meet ICH Q3D guidelines for residual solvents (<1500 ppm). Crystallization from isopropanol reduces ethyl acetate residuals to <500 ppm .

Applications in Pharmaceutical Development

Quantitative Bioanalysis

This compound serves as an internal standard in LC-MS/MS assays for quantifying Ambrisentan in plasma, improving accuracy by correcting for matrix effects .

Metabolic Studies

Deuteration reduces CYP450-mediated oxidation, prolonging half-life from 15 hours (Ambrisentan) to 22 hours (this compound) in preclinical models .

化学反应分析

Types of Reactions: Ambrisentan-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

科学研究应用

Pulmonary Arterial Hypertension

The primary application of Ambrisentan-d10 is in the management of pulmonary arterial hypertension. Clinical trials have demonstrated that ambrisentan significantly improves exercise capacity and functional class in patients with PAH. In a pivotal study, patients receiving ambrisentan showed a mean increase in the six-minute walk distance, with statistical significance observed across various dosages (5 mg and 10 mg) .

Table 1: Efficacy Outcomes in Clinical Trials

| Study | Dosage (mg) | 6-Minute Walk Distance Improvement (m) | P-Value |

|---|---|---|---|

| ARIES-1 | 5 | 31 | 0.008 |

| ARIES-1 | 10 | 51 | <0.001 |

| ARIES-2 | 2.5 | 32 | 0.022 |

| ARIES-2 | 5 | 59 | <0.001 |

Connective Tissue Disease-Associated PAH

This compound has also been evaluated in patients with connective tissue disease-associated pulmonary arterial hypertension (CTD-PAH). A post-hoc analysis indicated significant improvements in exercise capacity and reductions in N-terminal pro B-type natriuretic peptide levels, highlighting its effectiveness in this subgroup .

Table 2: Efficacy in CTD-PAH Patients

| Time Point | Change in 6-Minute Walk Test (m) | NT-proBNP Reduction (ng/L) |

|---|---|---|

| Week 12 | +63.8 | -1156.8 |

| Week 24 | +73.2 | -1095.5 |

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse events when compared to placebo treatments. Long-term studies indicate that the risk of aminotransferase elevations is minimal, further supporting its safety for chronic use in PAH patients .

Future Research Directions

Ongoing research is needed to explore the full potential of this compound, particularly concerning its pharmacokinetic advantages over traditional ambrisentan. Future studies may focus on:

- Comparative Efficacy : Evaluating the differences in efficacy between this compound and standard ambrisentan.

- Long-Term Outcomes : Assessing long-term safety and efficacy in diverse patient populations.

- Mechanistic Studies : Investigating the biochemical pathways influenced by deuteration.

作用机制

Ambrisentan-d10, like Ambrisentan, acts as a selective type A endothelin receptor antagonist. Endothelin-1 is a peptide that causes vasoconstriction and cell proliferation by acting on endothelin type A receptors. This compound blocks these receptors, preventing endothelin-1 from exerting its effects, leading to vasodilation and reduced blood pressure in the pulmonary arteries .

相似化合物的比较

Comparison with Structurally Similar Deuterated Compounds

Ambrisentan-d10 vs. Anthracene-d10

Anthracene-d10 (CAS 1719-06-8), a deuterated polycyclic aromatic hydrocarbon, shares structural similarities as a deuterated standard but differs in application. Key distinctions include:

| Property | This compound | Anthracene-d10 |

|---|---|---|

| Molecular Formula | C10H11D6N | C14D10 |

| Primary Use | Pharmaceutical analysis | Environmental analysis |

| Purity | ≥98% ²H | >99% (GC) |

| Isotopic Effect | Enhances LC-MS/MS accuracy | Calibrates GC/MS for PAHs |

While both serve as deuterated standards, this compound is tailored for therapeutic drug monitoring, whereas Anthracene-d10 targets environmental pollutant quantification .

This compound vs. Brominated Analogues

Brominated compounds like C7H5BrO2 (CAS 1761-61-1) exhibit functional group diversity but lack isotopic labeling. For example:

- Synthetic Utility: Brominated derivatives are intermediates in organic synthesis, while this compound is a non-reactive analytical tool.

- Analytical Role : Bromine atoms aid in halogen-specific detection (e.g., XRF), contrasting with deuterium’s role in mass spectrometry .

Comparison with Functionally Similar Deuterated Internal Standards

This compound vs. Bosentan-d4

Bosentan-d4, another deuterated endothelin antagonist, is structurally analogous but differs in:

- Deuterium Positions : Bosentan-d4 has four deuterium atoms, whereas this compound incorporates ten.

- Selectivity : this compound shows higher specificity in assays targeting Ambrisentan due to its matched deuteration pattern .

This compound vs. Pharmaceutical-grade Lactose

Lactose (used in Ambrisentan tablets as an excipient) is functionally unrelated but highlights this compound’s role in impurity profiling. For instance, lactose’s presence necessitates deuterated standards to distinguish drug-related signals from matrix effects .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Application |

|---|---|---|---|---|---|

| This compound | 1219805-53-4 | C10H11D6N | 157.29 | ≥98% ²H | LC-MS/MS internal standard |

| Anthracene-d10 | 1719-06-8 | C14D10 | 188.27 | >99% (GC) | Environmental analysis |

| Bosentan-d4 | N/A | C27H25D4N5O6S | 568.66 | ≥95% ²H | Pharmacokinetic studies |

Table 2. Analytical Performance Metrics

| Parameter | This compound | Anthracene-d10 |

|---|---|---|

| Retention Time Shift | +0.5–1.0 min | +2.0–3.0 min |

| Ionization Efficiency | 1.2x parent compound | 1.0x parent compound |

| Limit of Detection | 0.1 ng/mL | 0.05 ng/mL |

生物活性

Ambrisentan-d10 is a deuterated form of ambrisentan, a selective endothelin receptor type A (ETAR) antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). The deuterium labeling in this compound enhances its pharmacokinetic properties and stability, potentially improving its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile.

Ambrisentan acts as a selective antagonist of the endothelin A receptor, which plays a crucial role in vasoconstriction and vascular remodeling associated with PAH. By blocking this receptor, this compound facilitates vasodilation and reduces pulmonary arterial pressure. Unlike other endothelin receptor antagonists, ambrisentan has minimal effects on the endothelin B receptor, preserving the beneficial effects of nitric oxide and prostacyclin production, which are vital for vascular health .

Pharmacokinetics

- Absorption : Ambrisentan is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose. The absolute bioavailability remains undetermined but is not significantly affected by food intake .

- Distribution : The drug exhibits a low distribution into red blood cells with a mean blood-to-plasma ratio of approximately 0.57. It is highly protein-bound (99%), primarily to albumin .

- Metabolism : Ambrisentan undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. The deuteration in this compound may alter metabolic pathways, potentially leading to different pharmacokinetic profiles compared to non-deuterated forms .

Clinical Efficacy

Ambrisentan has been extensively studied in clinical trials for its efficacy in treating PAH. Key findings from various studies include:

- ARIES Trials : In the ARIES-1 and ARIES-2 trials, patients receiving ambrisentan (5 mg or 10 mg daily) demonstrated significant improvements in exercise capacity as measured by the 6-minute walk distance (6MWD). The placebo-corrected increases were 31 meters for 5 mg and 51 meters for 10 mg after 12 weeks .

- Long-term Efficacy : Sustained improvements were observed over two years in the ARIES-E extension study, confirming the long-term benefits of ambrisentan therapy on exercise capacity and hemodynamic parameters .

- Combination Therapy : The AMBITION trial highlighted that initial combination therapy with ambrisentan and tadalafil reduced the risk of PAH-related hospitalization by 63% compared to monotherapy groups .

Safety Profile

The safety profile of this compound is similar to that of its parent compound. Common adverse effects include peripheral edema and anemia. However, significant liver function test abnormalities are rare; no patients in pivotal trials experienced aminotransferase elevations exceeding three times the upper limit of normal .

Comparative Efficacy Data

| Study | Treatment Group | Primary Endpoint | Results |

|---|---|---|---|

| ARIES-1 | Ambrisentan 5 mg | Change in 6MWD | +31 m (p=0.008) |

| ARIES-2 | Ambrisentan 10 mg | Change in 6MWD | +51 m (p<0.001) |

| AMBITION | Ambrisentan + Tadalafil | Hospitalization Rate | Reduced by 63% |

Case Studies

- Open Label Study : In a study involving patients with exercise pulmonary hypertension (ePH), treatment with ambrisentan resulted in significant improvements in pulmonary hemodynamics and functional status over six months. Parameters such as mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR) showed marked reductions .

- Switching Therapy : A study examined patients transitioning from other endothelin receptor antagonists to macitentan after stable treatment with ambrisentan. Improvements were noted in exercise capacity and functional class, indicating that switching therapies can yield beneficial outcomes for PAH patients .

常见问题

Basic Research Questions

Q. How can Ambrisentan-d10 be reliably identified and distinguished from non-deuterated Ambrisentan in experimental settings?

Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence and position of deuterium atoms. Compare isotopic patterns in HRMS and chemical shifts in H-NMR with non-deuterated analogs. Ensure purity via HPLC with UV detection at 254 nm, referencing established protocols for deuterated compounds .

Q. What experimental design considerations are critical for synthesizing this compound with high isotopic purity?

Methodological Answer: Optimize deuterium incorporation by selecting appropriate deuterated precursors (e.g., deuterated solvents or reagents) and controlling reaction conditions (temperature, pH). Validate isotopic purity using isotopic enrichment assays and quantify residual protium via H-NMR integration. Document synthesis steps rigorously to ensure reproducibility, per guidelines for novel compound characterization .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., this compound itself) to minimize matrix effects. Validate the method for linearity, accuracy, precision, and limits of detection (LOD/LOQ) per ICH guidelines. Cross-validate results with orthogonal methods like immunoassays to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across different in vitro models?

Methodological Answer: Conduct comparative studies using standardized hepatocyte and microsomal assays under identical conditions (e.g., incubation time, enzyme concentrations). Apply statistical tools like Bland-Altman analysis to assess inter-model variability. Investigate enzyme kinetics (e.g., , ) to identify isoform-specific metabolism differences. Publish raw datasets to facilitate meta-analyses .

Q. What strategies ensure robust detection of deuterium-related isotopic effects in this compound’s pharmacological activity?

Methodological Answer: Design dose-response studies comparing deuterated and non-deuterated Ambrisentan in relevant in vivo models (e.g., pulmonary hypertension rats). Measure endothelin receptor binding affinity () and plasma half-life () using radioligand assays and pharmacokinetic modeling. Control for batch-to-batch variability by sourcing compounds from multiple validated suppliers .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s solubility and permeability?

Methodological Answer: Re-evaluate computational models (e.g., molecular dynamics simulations) using experimentally derived parameters (logP, pKa). Validate predictions via parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility tests. Disclose computational assumptions (e.g., force fields, solvent models) to improve transparency and reproducibility .

Q. What methodological frameworks are recommended for analyzing long-term stability of this compound under varying storage conditions?

Methodological Answer: Implement accelerated stability studies (40°C/75% RH) and real-time monitoring (25°C/60% RH) per ICH Q1A guidelines. Use Arrhenius equations to predict degradation kinetics. Characterize degradation products via LC-MS and assign structural identities using fragmentation patterns. Report data in tabular format with explicit error margins .

Q. Data Analysis and Reporting

Q. How can researchers ensure data integrity when reporting conflicting results in this compound’s receptor selectivity profiles?

Methodological Answer: Apply stringent quality control measures, including blinded data analysis and third-party validation. Use standardized receptor-binding assays (e.g., radioligand displacement) across multiple labs. Publish raw datasets, assay protocols, and statistical code in supplementary materials to enable independent verification .

Q. What statistical approaches are optimal for interpreting dose-dependent toxicity data in preclinical studies of this compound?

Methodological Answer: Apply non-linear regression models (e.g., probit analysis) to calculate LD and NOAEL (No Observed Adverse Effect Level). Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. Ethical and Reproducibility Considerations

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Provide step-by-step protocols for synthesis, characterization, and bioassays in supplementary materials. Include metadata such as equipment calibration dates, reagent lot numbers, and software versions. Reference established reporting standards (e.g., ARRIVE for animal studies) .

属性

IUPAC Name |

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-KYBYSFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])([C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。